molecular formula C8H5F3O2S B1350624 2-((Trifluoromethyl)thio)benzoic acid CAS No. 37526-67-3

2-((Trifluoromethyl)thio)benzoic acid

Cat. No.: B1350624
CAS No.: 37526-67-3
M. Wt: 222.19 g/mol
InChI Key: KYCFVGRNHSGPBJ-UHFFFAOYSA-N
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Description

2-((Trifluoromethyl)thio)benzoic acid is an organic compound with the molecular formula C8H5F3O2S It is characterized by the presence of a trifluoromethylthio group attached to a benzoic acid moiety

Biochemical Analysis

Biochemical Properties

2-((Trifluoromethyl)thio)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 1,3,4-oxadiazole derivatives, which are known to interact with chaperones such as PapD and FimC . These interactions are crucial for understanding the biochemical pathways and mechanisms involving this compound.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies involving the binding of ligands with chaperones, which can impact cellular signaling and gene expression . Additionally, its role in the synthesis of oxadiazole derivatives suggests potential effects on cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been used in the synthesis of benzimidazoles and benzoxazoles, where it participates in nucleophilic addition reactions and intramolecular cyclization . These interactions highlight its role in modulating enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it can be synthesized efficiently under mild conditions, suggesting good stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses may lead to toxic or adverse effects, while lower doses might be beneficial. For example, studies on similar compounds have shown significant analgesic effects at certain dosages without causing gastric damage . Understanding the dosage thresholds is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, it has been used in studies involving the metabolism of benzoic acid derivatives, highlighting its role in biochemical genetics . These interactions are essential for understanding its metabolic impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with various biomolecules, affecting its localization and accumulation . These interactions are crucial for understanding its distribution and potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that it can be efficiently synthesized and localized within cells, suggesting its potential role in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Trifluoromethyl)thio)benzoic acid typically involves the introduction of a trifluoromethylthio group to a benzoic acid derivative. One common method includes the reaction of 2-chlorobenzoic acid with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-((Trifluoromethyl)thio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-((Trifluoromethyl)thio)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

IUPAC Name

2-(trifluoromethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCFVGRNHSGPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380683
Record name 2-[(trifluoromethyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37526-67-3
Record name 2-[(Trifluoromethyl)thio]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37526-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(trifluoromethyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(trifluoromethyl)sulfanyl]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 5.0 g. of ethyl-o-(trifluoromethylthio)benzoate, 30 ml. of ethanol and 20 ml. of 10% sodium hydroxide was refluxed for 1.5 hrs. After cooling, the solution was acidified with 6N hydrochloric acid. The product was collected by filtration, dried, and recrystallized from a mixture of 60% hexane-40% benzene to give o-(trifluoromethylthio)benzoic acid, m.p. 119°-121° .
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Synthesis routes and methods II

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